molecular formula C17H22F2N4O3 B10912615 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10912615
M. Wt: 368.4 g/mol
InChI Key: QPWYPPLOALQSSF-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes difluoromethyl, ethyl, methyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions to ensure selective incorporation of the difluoromethyl group.

    Attachment of the morpholino group: This step may involve nucleophilic substitution reactions where the morpholino group is introduced onto the core structure.

    Final modifications: Additional steps may be required to introduce the ethyl and methyl groups, as well as to complete the overall structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides may be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may be studied for its potential therapeutic effects. It could be evaluated for its efficacy in treating specific diseases or conditions, particularly those where its unique structural features may confer specific advantages.

Industry

In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable tool for industrial chemists.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H22F2N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethyl-3-methyl-7-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H22F2N4O3/c1-3-23-11(2)15-12(16(18)19)10-14(25)22(17(15)20-23)5-4-13(24)21-6-8-26-9-7-21/h10,16H,3-9H2,1-2H3

InChI Key

QPWYPPLOALQSSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCOCC3)C(F)F)C

Origin of Product

United States

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